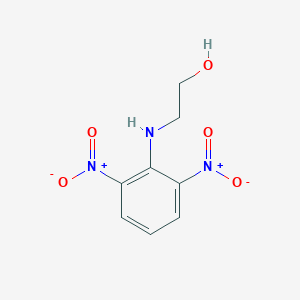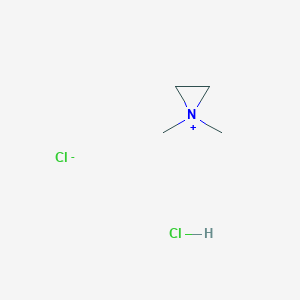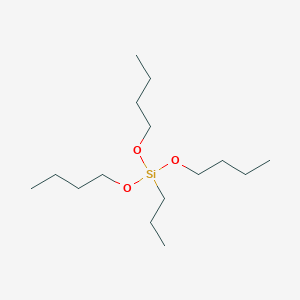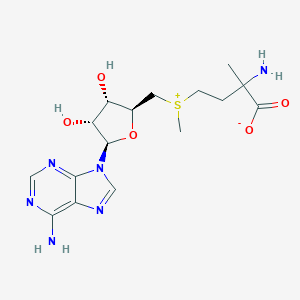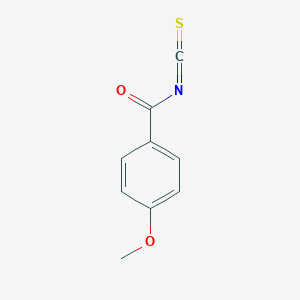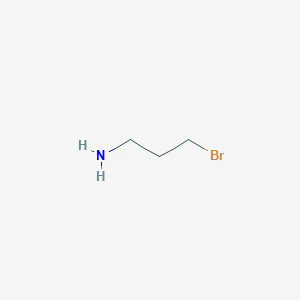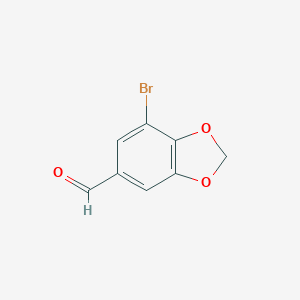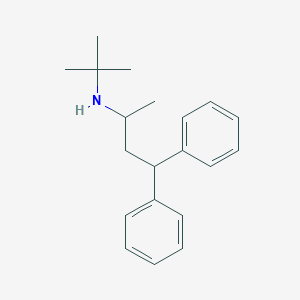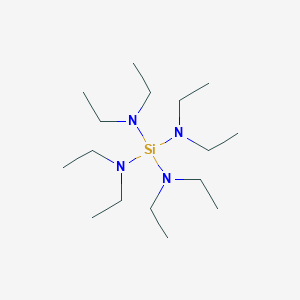
4-Nonyl-2,6-bis(1-phenylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl-2,6-bis(1-phenylethyl)phenol (NP) is a synthetic compound that belongs to the family of alkylphenols. It is commonly used as a non-ionic surfactant in the production of detergents, pesticides, and other industrial products. NP has been found to have endocrine-disrupting properties, which has raised concerns about its impact on human health and the environment.
Mécanisme D'action
4-Nonyl-2,6-bis(1-phenylethyl)phenol acts as an endocrine disruptor by binding to estrogen receptors in the body. This binding results in the activation of the estrogen receptor, which can lead to the expression of genes that are normally regulated by estrogen. The overexpression of these genes can lead to the development of cancer and other health problems.
Biochemical and Physiological Effects
4-Nonyl-2,6-bis(1-phenylethyl)phenol has been shown to have a number of biochemical and physiological effects on the body. It has been found to disrupt the normal functioning of the endocrine system, which can lead to changes in hormone levels and the development of reproductive disorders. 4-Nonyl-2,6-bis(1-phenylethyl)phenol has also been linked to developmental abnormalities and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nonyl-2,6-bis(1-phenylethyl)phenol is commonly used in laboratory experiments to study the effects of endocrine disruptors on the body. Its ability to mimic the effects of estrogen makes it a useful tool for studying the mechanisms of hormonal regulation. However, 4-Nonyl-2,6-bis(1-phenylethyl)phenol has limitations as a research tool due to its potential toxicity and the ethical concerns surrounding its use.
Orientations Futures
There are several future directions for research on 4-Nonyl-2,6-bis(1-phenylethyl)phenol and other endocrine disruptors. One area of research is the development of alternative surfactants that do not have endocrine-disrupting properties. Another area of research is the development of new methods for detecting and measuring the levels of endocrine disruptors in the environment. Finally, there is a need for further research into the long-term health effects of exposure to endocrine disruptors like 4-Nonyl-2,6-bis(1-phenylethyl)phenol.
Méthodes De Synthèse
4-Nonyl-2,6-bis(1-phenylethyl)phenol is synthesized through the reaction of nonylphenol with phenyl ethylene in the presence of a catalyst. The process involves the addition of ethylene to the nonylphenol molecule, resulting in the formation of a biphenyl compound.
Applications De Recherche Scientifique
4-Nonyl-2,6-bis(1-phenylethyl)phenol has been extensively studied for its endocrine-disrupting properties. It has been found to interfere with the hormonal system of both humans and animals. 4-Nonyl-2,6-bis(1-phenylethyl)phenol has been shown to mimic the effects of estrogen, which can lead to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer.
Propriétés
Numéro CAS |
15860-96-5 |
|---|---|
Nom du produit |
4-Nonyl-2,6-bis(1-phenylethyl)phenol |
Formule moléculaire |
C31H40O |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-nonyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H40O/c1-4-5-6-7-8-9-12-17-26-22-29(24(2)27-18-13-10-14-19-27)31(32)30(23-26)25(3)28-20-15-11-16-21-28/h10-11,13-16,18-25,32H,4-9,12,17H2,1-3H3 |
Clé InChI |
WOSYWGAMXWGRBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Autres numéros CAS |
15860-96-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



